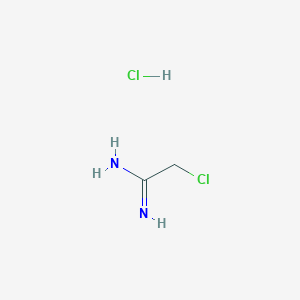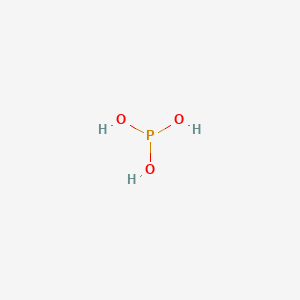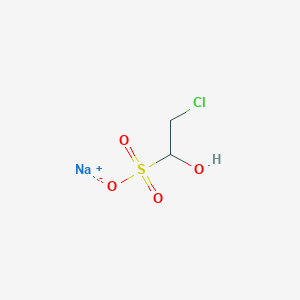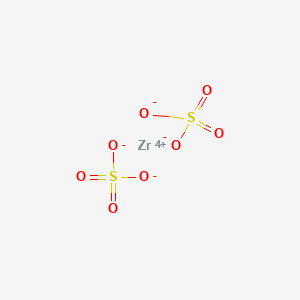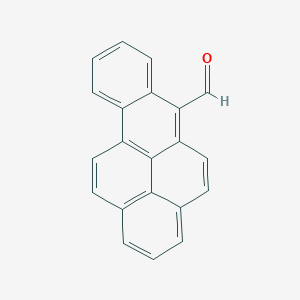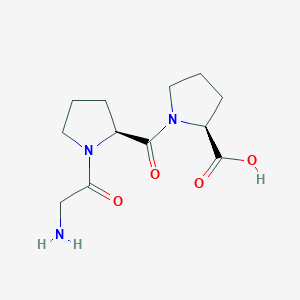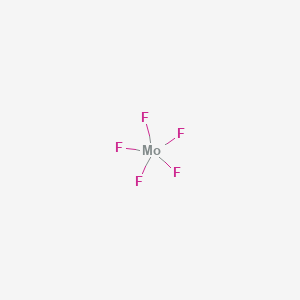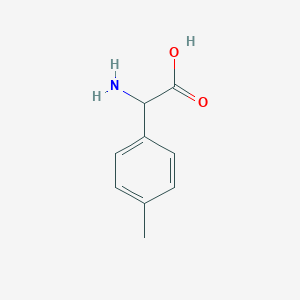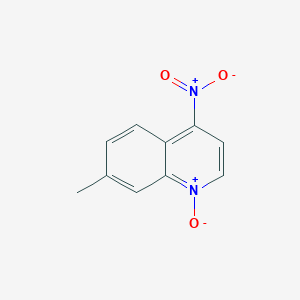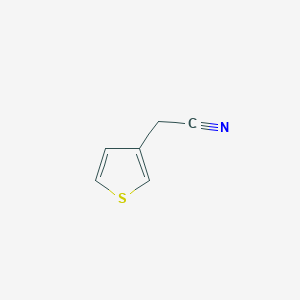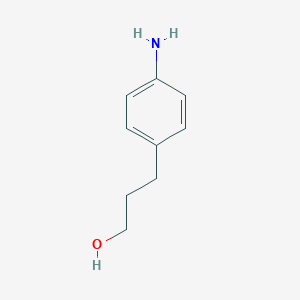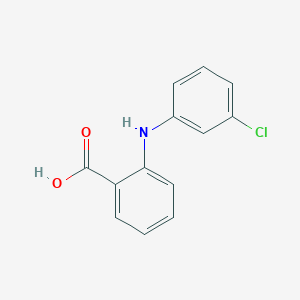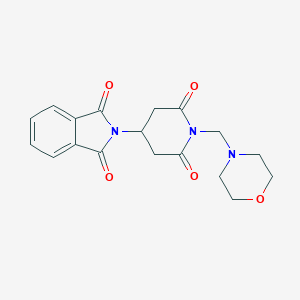
Morpholino-beta-thalidomide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholino-beta-thalidomide is a synthetic molecule that has been widely used in scientific research. It is a derivative of thalidomide, a drug that was originally developed as a sedative but was later found to cause birth defects. Morpholino-beta-thalidomide has a similar chemical structure to thalidomide but does not have the same harmful effects.
Mécanisme D'action
The exact mechanism of action of morpholino-beta-thalidomide is not fully understood. However, it is believed to work by modulating the activity of certain proteins and signaling pathways in cells. It has been shown to inhibit the activity of TNF-alpha, a cytokine that is involved in inflammation. It has also been shown to inhibit the activity of angiogenic factors, which are involved in the growth of blood vessels.
Effets Biochimiques Et Physiologiques
Morpholino-beta-thalidomide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using morpholino-beta-thalidomide in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain proteins and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of using morpholino-beta-thalidomide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Orientations Futures
There are many potential future directions for research on morpholino-beta-thalidomide. One area of research is the development of new derivatives of morpholino-beta-thalidomide that have improved properties, such as increased potency or selectivity. Another area of research is the application of morpholino-beta-thalidomide in new areas of research, such as regenerative medicine or infectious disease. Finally, there is a need for more research on the mechanism of action of morpholino-beta-thalidomide, which could lead to a better understanding of its biological activity and potential therapeutic applications.
Conclusion
Morpholino-beta-thalidomide is a synthetic molecule that has been widely used in scientific research. It has anti-inflammatory, anti-angiogenic, and anti-tumor properties, and has been used in a variety of research applications. While there are some limitations to its use, there are many potential future directions for research on morpholino-beta-thalidomide. Overall, it is a valuable tool for studying biological processes and has the potential to lead to new therapeutic applications in the future.
Méthodes De Synthèse
Morpholino-beta-thalidomide is synthesized by reacting thalidomide with morpholine in the presence of a base. The reaction results in the replacement of one of the hydrogen atoms on the phthalimide ring of thalidomide with a morpholine group. The resulting molecule has a morpholine group attached to the phthalimide ring, which gives it a different chemical and biological activity than thalidomide.
Applications De Recherche Scientifique
Morpholino-beta-thalidomide has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties. It has also been used as a tool to study the role of certain proteins and signaling pathways in various biological processes.
Propriétés
Numéro CAS |
10329-96-1 |
|---|---|
Nom du produit |
Morpholino-beta-thalidomide |
Formule moléculaire |
C18H19N3O5 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-4-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H19N3O5/c22-15-9-12(10-16(23)20(15)11-19-5-7-26-8-6-19)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-4,12H,5-11H2 |
Clé InChI |
FDOBAWPDCWCNRJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O |
Autres numéros CAS |
10329-96-1 |
Synonymes |
1-(morpholinomethyl)-4-phthalimidopiperidine-2,6- dione CG 603 CG-603 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



